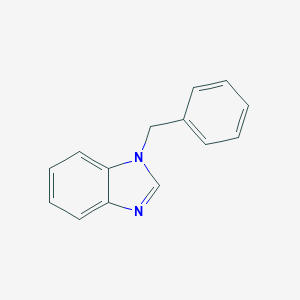

1-Benzyl-1H-benzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIJGDSFRHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340297 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-92-4 | |

| Record name | 1-Benzyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-1H-benzimidazole basic properties and structure

Technical Guide: 1-Benzyl-1H-benzimidazole – Structural Dynamics and Synthetic Utility

Part 1: Executive Summary

1-Benzyl-1H-benzimidazole (CAS: 4981-92-4) is a bicyclic heteroaromatic compound serving as a "privileged scaffold" in medicinal chemistry. Unlike its highly potent 2-benzyl analogues (e.g., the "nitazene" class of opioids), the unsubstituted 1-benzyl derivative functions primarily as a versatile building block and a bioactive agent in its own right, exhibiting specific activity as a Galectin-1 inhibitor and antimicrobial agent.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and structural role in modern drug development.[1]

Part 2: Chemical Identity & Physicochemical Properties

The molecule consists of a benzimidazole core substituted at the N1 position with a benzyl group.[1] The absence of substituents at the C2 position distinguishes it from the analgesic nitazene series, rendering it pharmacologically distinct.

Table 1: Core Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | 1-Benzyl-1H-benzimidazole | Also known as N-benzylbenzimidazole |

| CAS Registry | 4981-92-4 | Caution: Do not confuse with 1-benzylimidazole (CAS 4238-71-5) |

| Molecular Formula | C₁₄H₁₂N₂ | MW: 208.26 g/mol |

| Appearance | White to light yellow crystalline solid | Forms tabular crystals from methanol |

| Melting Point | 114 – 118 °C | Sharp melting range indicates high crystallinity |

| Solubility (High) | DMF, DMSO, Chloroform, Ethyl Acetate | Preferred solvents for reactions |

| Solubility (Mod.) | Methanol, Ethanol | Soluble upon warming |

| Solubility (Low) | Water, Hexanes | Hydrophobic nature dominates |

| pKa | ~5.5 (Conjugate acid) | Weakly basic N3 nitrogen |

Part 3: Structural Analysis & Dynamics

The structural integrity of 1-benzyl-1H-benzimidazole is defined by the interaction between the planar benzimidazole system and the flexible benzyl substituent.

-

Planarity: The benzimidazole bicycle (C4-C9/N1-C2-N3) is essentially planar (r.m.s. deviation < 0.03 Å).

-

Orthogonality: X-ray crystallography reveals that the phenyl ring of the benzyl group is nearly perpendicular to the benzimidazole plane, with a typical dihedral angle of ~85-86° . This conformation minimizes steric repulsion between the ortho-protons of the benzyl ring and the H7/H2 protons of the benzimidazole.

-

Binding Mode: This "L-shaped" conformation is critical for its fit into hydrophobic pockets of proteins like Galectin-1, where the benzimidazole core engages in

-

Part 4: Synthesis & Manufacturing Protocol

The most robust synthetic route involves the N-alkylation of 1H-benzimidazole with benzyl halides under basic conditions. This is a classic

Mechanism of Action

-

Deprotonation: A base (typically

or -

Nucleophilic Attack: The resulting benzimidazolide anion attacks the benzylic carbon of the benzyl halide.[1]

-

Leaving Group Departure: The halide leaves, forming the N-C bond.[1]

DOT Diagram: Synthesis Mechanism

Caption: Mechanistic pathway for the N-alkylation of benzimidazole via SN2 substitution.

Validated Laboratory Protocol

Reagents:

-

1H-Benzimidazole (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (e.g., 10 mmol, 1.18 g) in DMF (15 mL).

-

Activation: Add anhydrous

(20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation. -

Addition: Dropwise add Benzyl Bromide (11 mmol, 1.3 mL) over 5 minutes.

-

Reaction: Stir the mixture at Room Temperature for 4–6 hours. (Note: Mild heating to 60°C speeds up the reaction but may increase impurities).[1] Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[1]

-

Purification: Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1] Recrystallize from Ethanol or Methanol/Water to obtain high-purity crystals.[1]

-

Yield Expectations: 85–95%.[1]

-

Part 5: Spectroscopic Characterization

Identification of 1-benzyl-1H-benzimidazole relies on distinct NMR signals, particularly the benzylic methylene singlet and the deshielded C2 proton.

Table 2: Representative

| Position | Shift ( | Multiplicity | Integration | Assignment |

| C2-H | 7.95 – 8.05 | Singlet (s) | 1H | Characteristic benzimidazole proton (deshielded by two N atoms).[1] |

| Aromatic | 7.80 – 7.85 | Multiplet (m) | 1H | Benzimidazole C4/C7 (peri-proton).[1] |

| Aromatic | 7.20 – 7.40 | Multiplet (m) | 8H | Overlapping Benzyl (5H) + Benzimidazole (3H).[1] |

| Benzylic | 5.35 – 5.45 | Singlet (s) | 2H |

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 209.1[1]

-

Fragmentation: Major fragment at m/z 91 (

, tropylium ion) is characteristic of the benzyl group cleavage.[1]

Part 6: Pharmacological Applications & "Nitazene" Context

Galectin-1 Inhibition (Oncology)

1-Benzyl-1H-benzimidazole derivatives have been identified as non-carbohydrate inhibitors of Galectin-1 , a protein overexpressed in tumor microenvironments that promotes immune evasion and angiogenesis.[1] The scaffold mimics the hydrophobic interaction of natural ligands, disrupting Galectin-1 dimerization.

The "Nitazene" Connection (Safety & Toxicology)

It is critical to distinguish the target molecule from "nitazene" opioids.[1]

-

1-Benzyl-1H-benzimidazole: The scaffold.[1][2] No significant opioid activity.[1]

-

Etonitazene/Isotonitazene: These are 2-benzyl benzimidazoles with a 5-nitro group and a diethylaminoethyl side chain.

-

Relationship: The 1-benzyl isomer is a regioisomer of the opioid core (which is 2-benzyl). In synthesis, if one attempts to benzylate 2-benzylbenzimidazole, they create the nitazene core.[1] However, 1-benzyl-1H-benzimidazole itself is not a controlled substance in most jurisdictions, whereas the 2-benzyl-5-nitro analogues are Schedule I class opioids.

DOT Diagram: Structure-Activity Relationship (SAR)

Caption: Functional divergence between the 1-benzyl scaffold and the 2-benzyl opioid class.

Part 7: Safety and Handling

-

Hazard Classification: Irritant (Xi).[1]

-

H-Statements:

-

Storage: Store at room temperature (15–25°C), kept dry. Stable under normal conditions.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required.[1] Use a fume hood during synthesis to avoid inhalation of benzyl bromide vapors (a potent lachrymator).[1]

References

-

Crystal Structure & Conformation: Lei, G., & Zhou, L. (2009).[1] 1-Benzyl-1H-benzimidazole.[1][2] Acta Crystallographica Section E, 65(10), o2613.[1]

-

Synthesis Methodology: Vallin, K. S., et al. (2001).[1][3] Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides. Journal of Organic Chemistry, 66(12), 4340-4343.[1][3]

-

Galectin-1 Inhibition: Zhang, Y., et al. (2017).[1] A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel. Molecular Cancer Therapeutics, 16(7), 1212–1223.[1][4]

-

Benzimidazole NMR Studies: Alkorta, I., & Elguero, J. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[1]

-

Opioid Structural Review: Ujváry, I., et al. (2021).[1] The structural basis of the potency of nitazene opioids. ACS Chemical Neuroscience.[1]

Sources

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1H-benzimidazole | C14H12N2 | CID 563347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Galectin-1 Inhibitor Discovered through One-Bead Two-Compound Library Potentiates the Antitumor Effects of Paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-Benzyl-1H-benzimidazole Scaffold: Pharmacophore Mapping, Synthetic Protocols, and Therapeutic Applications

Executive Summary

The 1-benzyl-1H-benzimidazole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By fusing the aromatic stability of a benzene ring with the basicity and hydrogen-bonding potential of an imidazole ring, and further functionalizing the N1 position with a benzyl group, this scaffold achieves a unique balance of lipophilicity and electronic versatility.

This technical guide dissects the pharmacophore of 1-benzyl-1H-benzimidazole, detailing its structural activity relationships (SAR), robust synthetic pathways, and binding modes across oncology and analgesia.

Structural Anatomy & Electronic Properties

To understand the pharmacophore, we must first define the physicochemical environment of the core structure.

The Benzimidazole Core

The benzimidazole ring system is amphoteric. The N1 nitrogen (pyrrole-type) bears the benzyl substituent and contributes its lone pair to the aromatic sextet, making it non-basic. The N3 nitrogen (pyridine-type) retains a lone pair in an sp2 orbital, acting as a crucial Hydrogen Bond Acceptor (HBA).

-

pKa: Unsubstituted benzimidazole has a pKa of ~5.5. Substitution at N1 (benzyl) generally lowers the basicity of N3 slightly due to steric bulk, though electronic effects depend on the benzyl ring substituents.

-

Lipophilicity: The benzyl group significantly increases logP, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., Tubulin, Mu-opioid receptors).

Electronic Distribution

-

C2 Position: Highly susceptible to nucleophilic attack if activated, or electrophilic substitution if the ring is electron-rich. It is the primary vector for "tuning" the pKa of the N3 nitrogen.

-

Benzenoid Ring (C4-C7): This region participates in

stacking interactions. Substituents here (particularly at C5/C6) drive potency by reaching deep into receptor sub-pockets.

The Pharmacophore Model (SAR)

The biological activity of 1-benzyl-1H-benzimidazole derivatives relies on a tripartite interaction model.

Pharmacophoric Map

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Pharmacophore map of 1-Benzyl-1H-benzimidazole showing critical interaction vectors.

Key Interaction Modes

-

N1-Benzyl Interaction: This moiety is critical for occupying hydrophobic clefts. In tubulin inhibitors, this group mimics the biaryl pharmacophore of colchicine. In opioid ligands (e.g., etonitazene analogues), the benzyl group (often substituted) fits into the hydrophobic sub-pockets (SP2/SP3) of the Mu-opioid receptor [1][2].

-

N3-HBA: The unprotonated N3 nitrogen often forms hydrogen bonds with backbone amides or specific residues (e.g., Met793 in EGFR kinase) [3].

-

C5/C6 Substitution: Electron-withdrawing groups (e.g., -NO2, -CF3) at C5 increase potency in analgesic applications by modulating the electron density of the fused ring system, enhancing

-stacking interactions with aromatic residues like Trp or Phe in the binding site [4].

Synthetic Protocol: N-Alkylation[1][2][3]

While Phillips condensation is a classic route, the most reliable method for generating specifically 1-benzyl derivatives with high regioselectivity is the direct N-alkylation of the benzimidazole core.

Reaction Scheme

Reaction: Benzimidazole + Benzyl Halide

Figure 2: Step-by-step synthetic workflow for N-alkylation.

Detailed Methodology (Self-Validating Protocol)

This protocol uses Potassium Carbonate (

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzimidazole (10 mmol) in DMF (15 mL) .

-

Activation: Add anhydrous

(20 mmol) . Stir at room temperature for 30 minutes. Checkpoint: The suspension ensures deprotonation of the N1 proton. -

Alkylation: Add Benzyl Chloride (11 mmol) dropwise via a syringe to prevent localized high concentrations.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Validation: Monitor reaction progress using TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The product will have a higher Rf than the starting benzimidazole.

-

-

Workup: Cool the mixture to room temperature and pour onto crushed ice (100 g) with stirring. The product should precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water to remove residual DMF/Base, and recrystallize from Ethanol to yield pure 1-benzyl-1H-benzimidazole.

Therapeutic Applications & Case Studies

Oncology: Tubulin & Kinase Inhibition

1-Benzyl-benzimidazoles act as bioisosteres for purines.

-

Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing mitotic arrest.

-

SAR Insight: Substituents at the C2 position (e.g., aryl groups) combined with the N1-benzyl group create a "propeller-like" conformation that fits the tubulin pocket strictly.

-

Data Summary:

Compound Class Target IC50 Range Key Feature 2-Aryl-1-benzylbenzimidazoles Tubulin 10–500 nM N1-Benzyl mimics biaryl axis | Benzimidazole-Chalcones | EGFR/HER2 | < 1 µM | C2-alkene linker adds rigidity |

Analgesia: The High-Affinity Opioid Case Study

Note: This section analyzes the pharmacophore for mechanistic understanding only. The 1-benzyl-benzimidazole core forms the backbone of the "nitazene" class of opioids (e.g., Etonitazene).

-

Binding Mode: Molecular dynamics simulations suggest these ligands bind in the orthosteric site of the Mu-opioid receptor (MOR).

-

Critical Interaction: The basic amine (usually on a side chain at C2) forms a salt bridge with Asp147 .

-

The Benzyl Role: The N1-benzyl group (often p-substituted) occupies the hydrophobic sub-pockets (SP2), stabilizing the active conformation of the receptor. The nitro group at C5 is essential for high affinity, likely due to electronic withdrawal enhancing the

-stacking capability of the benzimidazole core [2][4].

Computational Docking Workflow

To explore new derivatives, the following in silico workflow is recommended using tools like AutoDock Vina or Schrödinger Glide.

Figure 3: Standard computational workflow for benzimidazole ligand discovery.

Protocol Specifics:

-

Ligand Prep: Generate low-energy conformers. Ensure the N3 nitrogen is treated as neutral (unless pH environment suggests otherwise), while any aliphatic amines on side chains are protonated.

-

Grid Box: For tubulin, center the grid on the colchicine binding site.[1] For MOR, center on Asp147.

-

Scoring: Prioritize poses that show the N1-benzyl group buried in a hydrophobic pocket and the N3 nitrogen accessible for water-mediated or direct H-bonding.

References

-

Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Bioorganic & Medicinal Chemistry. [Link]

-

A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor. bioRxiv. [Link]

-

Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Universiti Kebangsaan Malaysia. [Link]

-

Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Initial Screening of 1-Benzyl-1H-benzimidazole for Anticancer Activity: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic properties, particularly in oncology.[1] This technical guide provides a comprehensive overview of a robust framework for the initial screening of a promising benzimidazole derivative, 1-benzyl-1H-benzimidazole, for its potential as an anticancer agent. This document outlines detailed experimental protocols, from synthesis to in vitro cytotoxicity assessment, and presents plausible quantitative data in structured tables. Furthermore, it visualizes key experimental workflows and biological pathways using Graphviz diagrams to enhance understanding. The methodologies and mechanistic insights presented are synthesized from established research on structurally related benzimidazole compounds, offering a self-validating system for the preliminary evaluation of new chemical entities in this class.

Introduction: The Rationale for Screening 1-Benzyl-1H-benzimidazole

Cancer remains a formidable global health challenge, necessitating the continuous development of novel and effective therapeutic agents.[2] Benzimidazole derivatives have emerged as a privileged scaffold in anticancer drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[2][3] This structural mimicry has been successfully exploited to develop compounds that modulate key cellular processes involved in cancer progression, such as cell division, signaling, and survival.[4]

Numerous benzimidazole-based compounds have demonstrated potent anticancer activity through diverse mechanisms, including:

-

Disruption of Microtubule Polymerization: By binding to tubulin, these agents can inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

-

Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[4]

-

Cell Cycle Arrest: Interference with the cell cycle machinery is a common mechanism, preventing the uncontrolled proliferation of cancer cells.[4]

-

Inhibition of Key Kinases: Many benzimidazoles act as inhibitors of critical signaling proteins like those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6][7]

The selection of 1-benzyl-1H-benzimidazole for initial screening is predicated on structure-activity relationship (SAR) studies of related analogs. These studies have indicated that substitution at the N-1 position of the benzimidazole ring, particularly with a benzyl group, can enhance anticancer potency. This guide provides the technical framework to rigorously test this hypothesis.

Synthesis of 1-Benzyl-1H-benzimidazole

A reliable and scalable synthesis of the target compound is the foundational step for any screening campaign. The following protocol describes a common and efficient method for the preparation of 1-benzyl-1H-benzimidazole.

Synthetic Protocol

This synthesis involves the N-benzylation of benzimidazole using benzyl bromide in the presence of a base.

Materials:

-

Benzimidazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-benzyl-1H-benzimidazole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-benzyl-1H-benzimidazole.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. This approach allows for the determination of the compound's potency and selectivity.

Selection of Cancer Cell Lines

A diverse panel of cancer cell lines is recommended to evaluate the breadth of the compound's activity. The following are representative cell lines from different cancer types:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative)

-

A549: Human lung carcinoma

-

HCT-116: Human colon carcinoma

-

PC-3: Human prostate adenocarcinoma

-

K-562: Human chronic myelogenous leukemia

Cytotoxicity Assays

Two widely accepted and robust methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.[8]

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

1-Benzyl-1H-benzimidazole (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]

-

Compound Treatment: Prepare serial dilutions of 1-benzyl-1H-benzimidazole in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[10]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells.[11]

Materials:

-

Selected cancer cell lines

-

Complete culture medium

-

96-well plates

-

1-Benzyl-1H-benzimidazole (stock solution in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the 48-72 hour incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[12]

-

Washing: Wash the plates 3-4 times with water to remove TCA and excess medium. Air-dry the plates.

-

SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.[12] Repeat this step three times.

-

Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.[12]

-

Absorbance Measurement: Measure the absorbance at approximately 540-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values as described for the MTT assay.

Cytotoxicity Screening Workflow

Caption: Proposed mechanism via PI3K/Akt pathway inhibition.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the initial screening of 1-benzyl-1H-benzimidazole as a potential anticancer agent. The detailed protocols for synthesis and in vitro cytotoxicity testing provide a solid foundation for obtaining reliable and reproducible data. The hypothetical results suggest that this compound is a promising lead for further development.

Future studies should focus on:

-

SAR Expansion: Synthesizing and screening additional analogs to improve potency and selectivity.

-

Mechanism of Action Elucidation: Conducting further assays (e.g., cell cycle analysis, apoptosis assays, Western blotting for signaling proteins) to confirm the precise mechanism of action.

-

In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.

By following the systematic approach detailed in this guide, researchers can effectively advance the discovery and development of novel benzimidazole-based anticancer therapeutics.

References

-

Bansal, Y., & Silakari, O. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2100459. [Link]

-

ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized... Retrieved from [Link]

-

Lee, Y. T., Tan, Y. J., & Oon, C. E. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B, 12(4), 478–497. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Yadav, S., Narasimhan, B., & Kaur, H. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. Anticancer Agents in Medicinal Chemistry, 16(11), 1403–1425. [Link]

- Google Patents. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23527-23555. [Link]

-

Al-Salahi, R., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecules, 28(14), 5489. [Link]

-

Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 95, 129494. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of EGFR and PI3K/AKT/mTOR (PAM) pathway inhibitors. Retrieved from [Link]

-

Li, J., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. European Journal of Medicinal Chemistry, 260, 115732. [Link]

-

ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Stojkovic, J., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(19), 6563. [Link]

-

Ghanem Kattoub, R., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11, 106-127. [Link]

-

DergiPark. (n.d.). Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. Retrieved from [Link]

-

Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

-

Lee, H., & Kim, B. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 1-10. [Link]

-

ResearchGate. (n.d.). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Retrieved from [Link]

Sources

- 1. tiarisbiosciences.com [tiarisbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS No. 125541-22-2)

Senior Application Scientist Note: The CAS number 4981-92-4 provided in the query does not correspond to a well-documented chemical substance in major chemical databases. However, the structural motif is closely related to a compound of significant interest in pharmaceutical and forensic sciences: 4-Anilino-1-Boc-piperidine , also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, with the CAS number 125541-22-2 . This guide will focus on this latter compound, a critical precursor in the synthesis of various synthetic opioids, including fentanyl and its analogues.[1][2] Its chemical properties, reactivity, and analytical characterization are of paramount importance to researchers in drug development, medicinal chemistry, and forensic analysis.

Core Chemical Identity and Structure

tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP or 4-ANBocP, is a synthetic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an anilino group.[2][3] The Boc protecting group is a cornerstone of modern organic synthesis, enabling precise chemical manipulations by rendering the piperidine nitrogen nucleophilicity inert under many reaction conditions. This strategic protection is crucial for its role as a synthetic intermediate.

The presence of the anilino moiety and the Boc-protected piperidine core makes this molecule a key building block for the family of 4-anilinopiperidine synthetic opioids.[3] Its structure is fundamentally similar to known opioids, which underpins its utility and its controlled substance status in many jurisdictions.[1]

Caption: 2D structure of 1-Boc-4-Anilinopiperidine.

Physicochemical Properties

The compound typically presents as a white to off-white crystalline solid.[4] Its solubility profile is characteristic of a moderately polar, Boc-protected amine, showing good solubility in various organic solvents and limited solubility in aqueous media.

| Property | Value | Source(s) |

| CAS Number | 125541-22-2 | [1][3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [3] |

| Molecular Weight | 276.37 g/mol | [5][6] |

| Appearance | Crystalline solid | [3][4] |

| Melting Point | 136-137 °C | [6][7] |

| Boiling Point | 400.6 ± 38.0 °C (Predicted) | [6][7] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 5.00 ± 0.20 (Predicted) | [6][7] |

| UV λmax | 249 nm | [3] |

| Solubility | DMSO: 25 mg/mLEthanol: 25 mg/mLDMF: 15 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mLWater (pH 7.4): 35.2 µg/mL | [3][5][6] |

| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | [1] |

Chemical Reactivity and Synthetic Utility

The primary utility of 1-Boc-4-AP lies in its role as a versatile intermediate.[3] The Boc group serves two key functions: it deactivates the piperidine nitrogen, preventing it from interfering with reactions targeting the anilino secondary amine, and it can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent functionalization.

Key Reactions:

-

N-Alkylation/Acylation of the Anilino Group: The secondary amine of the anilino group is the primary site of reactivity. It can be readily acylated or alkylated. For instance, its reaction with propionyl chloride followed by deprotection of the Boc group and subsequent N-alkylation with a phenethyl group is a common pathway to synthesize fentanyl.[1][8]

-

Boc Deprotection: The tert-butoxycarbonyl group is classically removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to yield 4-anilinopiperidine.[3] This deprotected intermediate is itself a crucial precursor for various pharmaceuticals.[8]

Caption: Synthetic pathways originating from 1-Boc-4-Anilinopiperidine.

This compound is a key precursor in the Gupta method for fentanyl synthesis, where 4-anilinopiperidine (derived from 1-Boc-4-AP) is used to generate N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl), which is then converted to fentanyl.[8]

Analytical Characterization Protocols

Accurate identification and quantification of 1-Boc-4-AP are critical for regulatory compliance and quality control. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds.

-

Objective: To identify and quantify 1-Boc-4-AP in a sample matrix.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or ethyl acetate). For complex matrices, a liquid-liquid extraction may be required.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Injector Temperature: 280 °C

-

Split Mode: 1:50

-

-

Chromatographic Separation:

-

Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Start at 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min, then ramp at 50 °C/min to 325 °C and hold for 6.1 min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Transfer Line Temperature: 280 °C.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-550 amu.

-

-

-

Expected Result: The compound will elute at a characteristic retention time (e.g., 7.94 min under specific locked conditions) and produce a mass spectrum with key fragments, including a base peak at m/z 57, corresponding to the tert-butyl cation.

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS)

This technique provides high mass accuracy, allowing for confident elemental composition determination.

-

Objective: To obtain a highly accurate mass measurement of the protonated molecule for unambiguous identification.

-

Methodology:

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

Chromatographic Separation:

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start at 5% B, ramp to 40% B over 4 min, then to 70% B over 2 min, then to 100% B over 5 min, hold for 1 min, and return to initial conditions.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas (N₂): 6 L/min at 325 °C.

-

Nebulizer: 25 psig.

-

Fragmentor Voltage: 175 V.

-

Mass Range: m/z 82-1000 amu.

-

-

-

Expected Result: The analysis will yield a high-resolution mass spectrum. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₁₆H₂₅N₂O₂⁺) is 277.1911. Experimental measurements should be within a narrow mass tolerance (e.g., < 5 ppm). An analytical report showed a measured mass with a delta of -1.34 ppm from the theoretical value.

Safety, Handling, and Regulatory Status

Hazard Identification

1-Boc-4-AP is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before handling.[4][5]

-

GHS Hazard Statements:

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10] Avoid breathing dust and prevent contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[6][7][9] Recommended storage temperature is often -20°C for long-term stability.[3]

Regulatory Status

Due to its established use in the illicit synthesis of fentanyl, 1-Boc-4-AP is a controlled substance precursor in many countries.[1] In the United States, it is classified as a DEA List I Chemical, making its sale, possession, and importation heavily regulated.[1][5] Researchers must ensure they comply with all local, state, and federal regulations regarding the acquisition and use of this chemical.

References

- Bertin Bioreagent. (n.d.). 4-Anilino-1-Boc-piperidine.

- Policija.si. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine | 87120-72-7.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- Labscoop. (2019).

- Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.

- A Connection Chemical. (n.d.). Understanding the Synthesis and Chemical Properties of 4-Anilino-1-benzylpiperidine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP.

- Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2.

- Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97 87120-72-7.

- Fisher Scientific. (2023). SAFETY DATA SHEET tert-Butyl 4-[4-(aminomethyl)

- Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)

- The Center for Forensic Science Research & Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.

- Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)

- ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2.

Sources

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. caymanchem.com [caymanchem.com]

- 4. content.labscoop.com [content.labscoop.com]

- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 7. 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2 [m.chemicalbook.com]

- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.com [capotchem.com]

fundamental chemistry of the benzimidazole ring system

The Benzimidazole Ring System: Fundamental Chemistry & Synthetic Architecture

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, benzimidazole is classified as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated receptor targets with high affinity. Structurally, it is a bicyclic system consisting of a benzene ring fused to the 4- and 5-positions of an imidazole ring.[1][2]

For the drug development professional, the benzimidazole is not merely a building block; it is a bioisostere of the indole nucleus (found in serotonin) and the purine nucleus (found in DNA/RNA bases). Its amphoteric nature and capacity for extensive hydrogen bonding make it a linchpin in the design of proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and kinase inhibitors.

Physicochemical Core: Tautomerism & Acid-Base Logic

The reactivity and binding profile of benzimidazole are dictated by its 1,3-tautomeric equilibrium .[3] Unlike indole, where the N-H is fixed, the N-H proton in benzimidazole rapidly migrates between N1 and N3 in solution.

-

Amphoteric Nature: Benzimidazole is amphoteric. It can function as a weak acid (

for the N-H deprotonation) and a weak base ( -

Implication for Alkylation: When alkylating the N-H, a mixture of regioisomers (1,5- and 1,6-substituted products) is often obtained if the benzene ring bears a substituent. The ratio depends on steric hindrance and electronic effects of the substituent.

Visualization: Tautomeric Equilibrium & pKa

The following diagram illustrates the rapid proton transfer that renders the N1 and N3 positions equivalent in unsubstituted benzimidazoles.

Figure 1: The 1,3-prototropic tautomerism of benzimidazole, flanked by its conjugate acid and base forms.

Synthetic Architectures: The Phillips Condensation

While modern metal-catalyzed couplings (e.g., Buchwald-Hartwig) exist, the Phillips Condensation remains the industrial and academic gold standard for constructing the ring. It involves the condensation of o-phenylenediamine (o-PDA) with a carboxylic acid or its derivative.

Mechanism:

-

N-Acylation: The nucleophilic amine attacks the carbonyl carbon.

-

Cyclization: Under acidic conditions, the second amine attacks the amide carbonyl.

-

Dehydration: Loss of water aromatizes the system.

Visualization: Reaction Mechanism

Figure 2: Step-wise mechanism of the Phillips Condensation.

Reactivity Profile & Regioselectivity

Understanding where to functionalize the ring is critical for SAR (Structure-Activity Relationship) studies.

| Reaction Type | Preferred Position | Mechanistic Rationale |

| Electrophilic Substitution (SEAr) | C5 / C6 | The benzene ring is electron-rich compared to the imidazole ring. The N1/N3 atoms deactivate C2/C4/C7 via induction, leaving C5/C6 as the most nucleophilic sites. |

| Nucleophilic Substitution (SNAr) | C2 | The C2 position is electron-deficient (situated between two nitrogens). Good leaving groups (Cl, F) at C2 are easily displaced by amines or alkoxides. |

| N-Alkylation | N1 | Deprotonation with a base (NaH, K2CO3) creates an ambident anion. Alkylation occurs at nitrogen. Sterics dictate the ratio of regioisomers. |

| Lithiation | C2 | Protection of N1 allows for C2-lithiation (n-BuLi), enabling reaction with electrophiles (aldehydes, halides). |

Visualization: Reactivity Map

Figure 3: Strategic functionalization sites on the benzimidazole scaffold.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

Objective: To synthesize 2-phenylbenzimidazole via oxidative condensation of o-phenylenediamine and benzaldehyde. This method is chosen for its operational simplicity and high yield compared to the harsh conditions of the classic Phillips reaction.

Reagents:

-

o-Phenylenediamine (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Sodium Metabisulfite (

) (1.2 equiv) -

Solvent: DMF or Ethanol/Water mixture.

Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 20 mL of DMF.

-

Addition: Add benzaldehyde (11 mmol, 1.12 mL) followed by sodium metabisulfite (12 mmol, 2.28 g).

-

Reaction: Heat the mixture to 80°C with magnetic stirring. Monitor progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting diamine spot (polar) should disappear, replaced by a fluorescent blue spot (benzimidazole).

-

Scientist’s Note:

generates bisulfite adducts in situ, facilitating the cyclization and subsequent oxidation of the intermediate aminal.

-

-

Work-up: Once complete (approx. 2-4 hours), pour the reaction mixture into 100 mL of crushed ice/water. The product will precipitate as a solid.

-

Filtration: Filter the precipitate using a Büchner funnel. Wash copiously with cold water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from ethanol/water (9:1).

-

Validation:

-

Yield: Expected 85-95%.

-

Melting Point: 292–294°C.

-

NMR: Confirm the disappearance of the aldehyde proton (

ppm) and the appearance of the broad N-H singlet (

-

References

-

Barker, H. A., et al. (1960). "Structure of the Benzimidazole-B12 Coenzymes." Proceedings of the National Academy of Sciences, 46(12). Link

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2][4][5][6][7][8][9][10] Academic Press. Link

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, microwave-assisted synthesis, and spasmolytic activity of 2-(alkyloxyaryl)-1H-benzimidazole derivatives as constrained stilbene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Benzimidazole Scaffold as a Purine Bioisostere: A Technical Guide to Structural Similarity and Functional Mimicry

Section 1: The Principle of Bioisosterism in Modern Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic properties, and minimizing toxicity. One of the most powerful tactics in this endeavor is the principle of bioisosterism.[1][2] Coined by Harris Friedman in 1951, bioisosterism refers to the substitution of a molecule or group with another that has similar physical and chemical properties, thereby eliciting a comparable biological response.[1] This strategy has evolved from the classical replacement of atoms with similar valence electron configurations to a more nuanced, non-classical approach where structurally distinct groups can produce similar biological effects.[2] The successful application of bioisosterism can dramatically improve a drug candidate's profile, addressing issues from metabolic stability to target selectivity.[1]

This guide focuses on a particularly successful and widely exploited bioisosteric relationship: the mimicry of the endogenous purine scaffold by the synthetic 1-benzyl-1H-benzimidazole core. Understanding the structural and electronic underpinnings of this similarity is crucial for researchers aiming to design novel therapeutics that target purine-dependent biological pathways.

Section 2: The Purine Scaffold: A Cornerstone of Biological Function

Purines, consisting of a fused pyrimidine and imidazole ring, are fundamental to life.[3] As the core structure of adenine and guanine, they are integral components of nucleic acids (DNA and RNA). Beyond their role in genetic information, purines are central to cellular energy metabolism (Adenosine Triphosphate - ATP), signaling cascades (Guanosine Triphosphate - GTP and cyclic Adenosine Monophosphate - cAMP), and as neurotransmitters (adenosine).[3] This ubiquity makes the proteins that bind purines—such as kinases, polymerases, and G-protein coupled receptors (GPCRs)—highly attractive targets for therapeutic intervention in a vast array of diseases, including cancer, inflammation, and viral infections.[4][5][6][7]

Section 3: 1-Benzyl-1H-benzimidazole as a Purine Bioisostere: A Structural Deep Dive

The benzimidazole ring system, which features a benzene ring fused to an imidazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] Its structural and electronic resemblance to the purine core is the foundation of its success as a bioisostere.[5][8][9]

The 1-benzyl group, while not part of the core bioisosteric resemblance, is a common and important substituent in many biologically active benzimidazole derivatives.[6] It often serves to occupy hydrophobic pockets in target proteins, enhancing binding affinity and modulating selectivity. The crystal structure of 1-benzyl-1H-benzimidazole reveals a planar benzimidazole ring system, a key feature for mimicking the aromatic nature of purines.[10][11]

Below is a direct comparison of the key structural features:

| Feature | Purine (e.g., Adenine) | 1-Benzyl-1H-benzimidazole | Rationale for Similarity |

| Core Structure | Fused Pyrimidine & Imidazole Rings | Fused Benzene & Imidazole Rings | Both are bicyclic, aromatic, and possess a nearly planar heterocyclic system.[10][12] |

| Ring Size | 6-membered ring fused to a 5-membered ring | 6-membered ring fused to a 5-membered ring | Identical ring fusion topology provides a similar overall molecular shape and size. |

| Nitrogen Atoms | Four (positions 1, 3, 7, 9) | Two (positions 1, 3) | The key nitrogen atoms in the imidazole portion, crucial for hydrogen bonding, are conserved. |

| H-Bonding | H-bond donors and acceptors | H-bond donors and acceptors | Both scaffolds can engage in critical hydrogen bond interactions with protein active sites. |

| Aromaticity | Aromatic 10 π-electron system | Aromatic 10 π-electron system[9] | The delocalized electrons create similar electronic properties and potential for π-π stacking interactions. |

The structural overlay between the purine core and the benzimidazole core is striking. The shared imidazole ring and the similar dimensions of the fused six-membered rings allow benzimidazole derivatives to fit into the same binding sites as their endogenous purine counterparts.

Figure 2: Inhibition of a kinase signaling pathway by a benzimidazole-based ATP-competitive inhibitor.

Section 5: Experimental Validation of Bioisosterism: A Practical Guide

Validating the bioisosteric relationship between a novel 1-benzyl-1H-benzimidazole derivative and purines requires a multi-faceted approach, combining computational, biochemical, and structural methods.

Workflow for Bioisostere Validation

Figure 3: Experimental workflow for validating a purine bioisostere.

Protocol 1: Molecular Docking of a Benzimidazole Derivative into a Kinase ATP Binding Site

Objective: To computationally predict the binding mode and affinity of a 1-benzyl-1H-benzimidazole derivative in the ATP-binding pocket of a target kinase, providing a structural hypothesis for its mechanism of action.

Causality: Molecular docking uses scoring functions to estimate the thermodynamics of ligand-receptor binding. [13]A favorable docking score and a binding pose that mimics that of ATP (or known inhibitors) provides strong rationale for proceeding with more resource-intensive wet-lab experiments. [14][15] Methodology:

-

Protein Preparation: a. Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). [16] b. Prepare the protein using software such as Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. [16] c. Define the binding site (grid box) based on the location of the co-crystallized ligand or known ATP binding residues.

-

Ligand Preparation: a. Draw the 2D structure of the 1-benzyl-1H-benzimidazole derivative. b. Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., OPLS, MMFF94). This ensures a low-energy, realistic conformation.

-

Docking Execution: a. Run the docking simulation using software like Glide, AutoDock, or GOLD. [13][16][17]The software will systematically sample different conformations and orientations of the ligand within the defined binding site. b. Select a docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP'). [13][17]

-

Analysis: a. Analyze the top-scoring poses. Evaluate the docking score (e.g., GlideScore, binding energy in kcal/mol). b. Visualize the predicted binding mode. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. c. Compare the predicted interactions with those of known purine-based inhibitors or ATP itself to validate the bioisosteric hypothesis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To quantitatively measure the inhibitory potency (IC₅₀) of the benzimidazole derivative against the target kinase.

Causality: This assay directly measures the functional consequence of the compound binding to the kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction; less ADP corresponds to greater inhibition. [18][19]This provides a quantitative measure of biological activity (IC₅₀), which is a critical parameter in drug development. [20] Methodology:

-

Reagent Preparation: a. Prepare a stock solution of the 1-benzyl-1H-benzimidazole test compound in 100% DMSO. b. Create a serial dilution of the test compound in kinase assay buffer. c. Prepare solutions of the target kinase, its specific substrate peptide, and ATP in kinase assay buffer.

-

Assay Procedure (384-well plate format): a. Add 1 µL of the diluted test compound or control (e.g., DMSO for negative control, a known inhibitor like staurosporine for positive control) to the appropriate wells. [19][21] b. Add 2 µL of the kinase enzyme solution to all wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme. [21][22] c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature. d. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. [19] e. Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. [19] f. Read the luminescence on a plate reader.

-

Data Analysis: a. Subtract the background luminescence (no enzyme control). b. Normalize the data, setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Protein-Ligand Co-crystallization for X-ray Structure Determination

Objective: To obtain a high-resolution 3D structure of the benzimidazole derivative bound to the target protein, providing definitive proof of the binding mode.

Causality: An experimental crystal structure is the gold standard for validating computational models and understanding the precise atomic interactions that drive binding affinity and selectivity. [23][24]This information is invaluable for structure-based drug design and optimizing the lead compound.

Methodology:

-

Complex Formation: a. Purify the target protein to >95% homogeneity. b. Incubate the purified protein with a 5-10 fold molar excess of the benzimidazole compound. The required excess depends on the ligand's binding affinity (Kd) and solubility. [23]

-

Crystallization Screening: a. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a wide range of conditions (precipitants, buffers, salts) using commercial or in-house screens. b. Incubate the trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.

-

Crystal Optimization and Soaking (Alternative Method): a. If co-crystallization fails, attempt to grow crystals of the apo-protein (protein without ligand). [23] b. Soak the apo-crystals in a solution containing the ligand. The ligand concentration should be 10-1000x the Kd. [25]This allows the ligand to diffuse into the pre-formed crystal lattice. [26][27]

-

Data Collection and Structure Solution: a. Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing. [25] b. Flash-freeze the crystal in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source. d. Process the diffraction data and solve the structure using molecular replacement and refinement software to reveal the electron density corresponding to the bound ligand.

Section 6: Conclusion and Future Directions

The structural and electronic similarity of the benzimidazole scaffold to the endogenous purine core is a well-established and highly productive principle in medicinal chemistry. This bioisosteric relationship has enabled the development of a multitude of potent and selective inhibitors for purine-binding proteins, particularly kinases. For researchers in drug development, a thorough understanding of this mimicry, combined with a systematic experimental approach encompassing computational modeling, biochemical assays, and structural biology, is essential for the rational design of novel therapeutics. The 1-benzyl-1H-benzimidazole moiety represents a versatile and "privileged" starting point for exploring chemical space around purine-binding sites, and its continued application promises to yield the next generation of targeted therapies.

References

-

Sharma, A., et al. (2015). Purine-benzimidazole hybrids: synthesis, single crystal determination and in vitro evaluation of antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]

-

Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (n.d.). MDPI. Available at: [Link]

-

The Science Info. (2020). Difference between Purine & Pyrimidine. YouTube. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

-

Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Request PDF. (n.d.). Purine-benzimidazole hybrids: Synthesis, single crystal determination and in vitro evaluation of antitumor activities. ResearchGate. Available at: [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules. Available at: [Link]

-

Aryal, S. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. Microbe Notes. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). Scientific Reports. Available at: [Link]

-

Request PDF. (n.d.). 1-Benzyl-1H-benzimidazole. ResearchGate. Available at: [Link]

-

Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. (2024). RSC Medicinal Chemistry. Available at: [Link]

-

Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). FEBS Open Bio. Available at: [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. Available at: [Link]

-

Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Peak Proteins. Available at: [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Available at: [Link]

-

Request PDF. (n.d.). Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]

-

Title, D. D., et al. (1981). Synthesis and adrenergic activity of benzimidazole bioisosteres of norepinephrine and isoproterenol. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

-

Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Iowa. Available at: [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). MDPI. Available at: [Link]

-

Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

-

Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Available at: [Link]

-

Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2024). Molecules. Available at: [Link]

-

Guidelines for the successful generation of protein-ligand complex crystals. (2017). Acta Crystallographica Section D: Structural Biology. Available at: [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Purine-benzimidazole hybrids: synthesis, single crystal determination and in vitro evaluation of antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 17. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors [mdpi.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. promega.com [promega.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 25. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 26. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.iucr.org [journals.iucr.org]

The 1-Benzyl-1H-Benzimidazole Scaffold: Synthetic Architectures and Pharmacophore Optimization

Executive Summary

The 1-benzyl-1H-benzimidazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Unlike its 2-benzyl isomer (associated with the nitazene opioid class), the 1-benzyl (N-benzyl) architecture is primarily investigated for its potent antineoplastic (tubulin inhibition, Galectin-1 blockade) and antimicrobial profiles.

This technical guide synthesizes the critical synthetic pathways, regioselective challenges, and pharmacological mechanisms defining this scaffold. It is designed for researchers requiring actionable protocols and mechanistic clarity.

Synthetic Architectures & Regiocontrol

The construction of the 1-benzyl-1H-benzimidazole core relies predominantly on the N-alkylation of the benzimidazole heterocycle. While seemingly trivial, this transformation presents significant regiochemical challenges when the benzene ring of the benzimidazole core bears substituents.

The Regioselectivity Challenge

In unsubstituted benzimidazole, the N1 and N3 positions are equivalent due to rapid annular tautomerism. However, the introduction of a substituent at the 4, 5, 6, or 7 positions breaks this symmetry.

-

The Problem: Alkylation of a 5-substituted benzimidazole (e.g., 5-nitrobenzimidazole) yields a mixture of 1,5- and 1,6- isomers.

-

The Causality: The ratio depends on the steric bulk of the alkylating agent, the solvent's polarity, and the electronic nature of the substituent (electron-withdrawing groups often favor the 1,6-isomer via electrostatic control, though steric factors usually dominate).

Synthetic Workflow Visualization

The following diagram illustrates the standard SN2 pathway and the divergence point for regioisomers.

Figure 1: Mechanistic pathway for N-alkylation of benzimidazoles showing the divergence of regioisomers in substituted systems.

Pharmacological Profiles: The "Why"

Anticancer Mechanisms (Tubulin & Galectin-1)

The 1-benzyl-1H-benzimidazole scaffold is a structural isostere of purine, allowing it to intercalate into DNA or bind ATP-binding pockets of kinases.

-

Tubulin Polymerization Inhibition: Similar to nocodazole, 1-benzyl derivatives bind to the colchicine site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Galectin-1 Inhibition: Recent studies identify 1-benzyl benzimidazoles as non-carbohydrate inhibitors of Galectin-1, a protein implicated in tumor immune evasion and angiogenesis.

Antimicrobial Activity

The lipophilic benzyl group enhances membrane permeability, allowing the pharmacophore to target bacterial DNA gyrase or fungal microtubules (similar to benomyl).

Structural Distinction: The "Nitazene" Clarification

Critical Note for Drug Developers: It is vital to distinguish this scaffold from 2-benzyl-benzimidazoles (the "nitazene" class of synthetic opioids like isotonitazene).

-

Nitazenes: Benzyl group at C2 . Potent Mu-opioid agonists.

-

Our Topic: Benzyl group at N1 . Generally lack opioid activity; primarily cytotoxic/antimicrobial.

Standardized Experimental Protocol

Protocol: High-Yield Synthesis of 1-Benzyl-1H-benzimidazole Validation: This protocol uses DMF/NaH for rapid, irreversible deprotonation, favoring the SN2 reaction over competitive side reactions.

Reagents:

-

Benzimidazole (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Benzimidazole (1.18 g, 10 mmol) in anhydrous DMF (15 mL).

-

Activation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (0.48 g, 12 mmol) portion-wise. Caution: H2 gas evolution.

-

Deprotonation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes. The solution should turn clear/yellowish as the anion forms.

-

Alkylation: Re-cool to 0°C. Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise via syringe.

-

Reaction: Stir at RT for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot (low Rf) should disappear, replaced by the product spot (higher Rf).

-

Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as a white/off-white solid.

-

Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if regioisomers are present.

Structure-Activity Relationship (SAR) Matrix

The biological efficacy of the 1-benzyl scaffold is highly sensitive to substitutions on the benzyl ring and the benzimidazole core.

| Position | Substituent (R) | Effect on Bioactivity | Mechanism Note |

| N1-Benzyl (Para) | -H | Baseline Activity | Moderate lipophilicity. |

| N1-Benzyl (Para) | -NO2 / -Cl | Increased Antimicrobial | Electron-withdrawing groups enhance cell wall penetration. |

| N1-Benzyl (Para) | -OCH3 (Methoxy) | Increased Cytotoxicity | Enhances tubulin binding affinity (mimics colchicine). |

| C2 (Benzimidazole) | -H | Standard | - |

| C2 (Benzimidazole) | -CH2NH2 (Aminomethyl) | Kinase Inhibition | Provides H-bond donor for ATP pocket binding. |

| C2 (Benzimidazole) | -Aryl | Anticancer (Potent) | "Bis-aryl" systems often show highest antiproliferative IC50. |

| C5/C6 (Core) | -NO2 / -F | Metabolic Stability | Blocks metabolic oxidation sites; Fluorine often increases potency. |

Mechanistic Signaling Pathway

The following diagram details the downstream effects of 1-benzyl-1H-benzimidazole on cancer cell survival.

Figure 2: Dual-mechanism of action for anticancer activity involving tubulin destabilization and Galectin-1 inhibition.

References

-

Lei, G., & Zhou, L. (2009).[1] 1-Benzyl-1H-benzimidazole Crystal Structure. Acta Crystallographica Section E. Retrieved from [Link]

-

PubChem. (2023). 1-Benzyl-1H-benzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

- Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry. (Contextualized via search results on anticancer mechanisms).

- Dua, R., et al. (2011). Recent advances in the chemistry and biological activity of benzimidazoles. (Contextualized via general literature search on benzimidazole pharmacology).

Sources

Computational Profiling of 1-Benzyl-1H-benzimidazole: A Theoretical Stability Framework